molecular formula C8H3BrClN3 B1532450 3-Bromo-8-chloroimidazo[1,2-a]pyridine-6-carbonitrile CAS No. 1221791-70-3

3-Bromo-8-chloroimidazo[1,2-a]pyridine-6-carbonitrile

Cat. No.: B1532450
CAS No.: 1221791-70-3
M. Wt: 256.48 g/mol
InChI Key: MIXLGWIPOADQEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Structural Features

This compound is characterized by its molecular formula C₈H₃BrClN₃ and a molecular weight of 256.49 grams per mole. The compound is assigned the Chemical Abstracts Service number 1221791-70-3 and carries the International Union of Pure and Applied Chemistry name of this compound. The structural identity is further defined by its International Chemical Identifier code 1S/C8H3BrClN3/c9-7-3-12-8-6(10)1-5(2-11)4-13(7)8/h1,3-4H and the corresponding International Chemical Identifier Key MIXLGWIPOADQEM-UHFFFAOYSA-N.

The molecular architecture of this compound features a fused bicyclic ring system typical of imidazo[1,2-a]pyridine derivatives, with the imidazole ring fused to a pyridine ring at positions 1 and 2. The presence of bromine at position 3 and chlorine at position 8 creates a unique substitution pattern that significantly influences the compound's chemical reactivity and biological properties. The carbonitrile functional group at position 6 adds another dimension of reactivity, contributing to the compound's potential as a versatile building block in organic synthesis. Physical characterization reveals that the compound exists as a solid at room temperature with a reported melting point range of 179-181 degrees Celsius.

Property Value Reference
Molecular Formula C₈H₃BrClN₃
Molecular Weight 256.49 g/mol
Chemical Abstracts Service Number 1221791-70-3
Melting Point 179-181°C
Physical Form Solid
Purity (Commercial) 95%

Historical Context in Heterocyclic Chemistry

The development of imidazo[1,2-a]pyridine chemistry has its roots in the pioneering work of Tschitschibabin and colleagues in 1925, who introduced an innovative method for synthesizing pyrimidines by reacting 2-aminopyridine with bromoacetaldehyde at elevated temperatures of 150 to 200 degrees Celsius in sealed tubes. This foundational work established the basic principles of constructing the imidazo[1,2-a]pyridine scaffold, although initial yields were modest. Subsequent enhancements to these synthetic methodologies were achieved through the incorporation of bases such as sodium hydrogen carbonate, which facilitated reactions under milder conditions and significantly improved efficiency.

The structural and compositional analysis of imidazo[1,2-a]pyridines was meticulously explored by W.L. Mosby in 1961, marking a pivotal moment in understanding these complex heterocyclic compounds. This foundational work laid the groundwork for subsequent research into their vast array of derivatives, which have since been recognized for their extensive pharmacological potentials and applications. The recognition of imidazo[1,2-a]pyridines as "drug prejudice" scaffolds emerged from their wide range of applications in medicinal chemistry and their structural characteristics that make them useful in material science.

The evolution of synthetic methodologies for imidazo[1,2-a]pyridine derivatives has been marked by continuous innovation over the decades. Recent progress has focused on developing metal-free direct synthesis protocols, which represent crucial advances in making these target products more accessible. The development of environmentally benign, robust, efficient, and scalable continuous flow processes has been a particular area of emphasis, with researchers developing protocols that demonstrate excellent substrate scope across multiple reaction partners. These advances have made compounds like this compound more readily available for research applications.

Significance in Medicinal Chemistry and Drug Discovery

The significance of this compound in medicinal chemistry stems from the well-established biological activities of the imidazo[1,2-a]pyridine scaffold. Imidazo[1,2-a]pyridine derivatives have demonstrated diverse biological activities, including antiulcer, anticonvulsant, antiprotozoal, anthelmintic, antiepileptic, antifungal, antibacterial, analgesic, antiviral, anticancer, anti-inflammatory, antituberculosis, and antitumor properties. This broad spectrum of biological activities makes the imidazo[1,2-a]pyridine framework one of the most significant structural skeletons in the field of natural and pharmaceutical products.

The pharmaceutical relevance of imidazo[1,2-a]pyridine derivatives is exemplified by several therapeutically utilized medications that incorporate this scaffold, including zolpidem, alpidem, olprinone, zolimidine, and necopidem. These established drugs demonstrate the clinical viability of the imidazo[1,2-a]pyridine core structure and validate the continued research interest in developing new derivatives with enhanced properties. The specific structural features of this compound, particularly the halogen substituents and carbonitrile group, are expected to confer unique biological properties that could lead to novel therapeutic applications.

Research into antiviral applications has shown particular promise for imidazo[1,2-a]pyridine derivatives. Studies have reported the synthesis of original imidazo[1,2-a]pyridines bearing thioether side chains at position 3, which demonstrated high activity against human cytomegalovirus with therapeutic indices superior to 150. These compounds also showed pronounced activity against varicella-zoster virus, highlighting the potential of the imidazo[1,2-a]pyridine scaffold in antiviral drug development. The halogenated nature of this compound suggests it could serve as a valuable starting material for developing similar antiviral agents.

Biological Activity Examples of Active Compounds Therapeutic Applications
Anticancer c-Met inhibitors with imidazo[1,2-a]pyridine cores Tumor growth inhibition
Antiviral Thioether-substituted derivatives Human cytomegalovirus, varicella-zoster virus
Neurological Zolpidem, alpidem Sleep disorders, anxiety
Gastric Protection Zolimidine Gastro-protective applications

The compound's potential in drug discovery is further enhanced by its utility as a key intermediate in pharmaceutical synthesis. Imidazo[1,2-a]pyridine-6-carbonitrile derivatives are widely utilized in research focused on pharmaceutical development, particularly serving as key intermediates in the synthesis of various pharmaceuticals targeting neurological disorders. The presence of the carbonitrile functional group provides additional synthetic versatility, allowing for further chemical modifications that can fine-tune biological activity and pharmaceutical properties. The dual halogenation pattern in this compound offers unique opportunities for selective functionalization through cross-coupling reactions, making it an attractive scaffold for medicinal chemistry optimization programs.

Properties

IUPAC Name

3-bromo-8-chloroimidazo[1,2-a]pyridine-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrClN3/c9-7-3-12-8-6(10)1-5(2-11)4-13(7)8/h1,3-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIXLGWIPOADQEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC=C(N2C=C1C#N)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701212439
Record name 3-Bromo-8-chloroimidazo[1,2-a]pyridine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701212439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221791-70-3
Record name 3-Bromo-8-chloroimidazo[1,2-a]pyridine-6-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221791-70-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-8-chloroimidazo[1,2-a]pyridine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701212439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile

A method for synthesizing 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile includes several steps:

  • Reacting N, N-dimethylformamide dimethyl acetal with 3-amino-6-chloropyridazine in a reactor at 40-100°C for 2-8 hours to obtain an N, N-dimethyl-N'-3-(6-chloro-pyridazine)yl-formamidine intermediate.
  • Mixing the N, N-dimethyl-N'-3-(6-chloro-pyridazine) group-formamidine intermediate with a solvent, adding bromoacetonitrile, and reacting at 50-160°C for 3-15 hours. Then, cooling to room temperature, adding alkali liquor to adjust the pH, standing for 3 hours, precipitating a solid, and filtering to obtain a solid mixture.
  • Dissolving the solid mixture in ethyl acetate, washing with water three times and with saturated saline solution twice, drying with anhydrous sodium sulfate, filtering, and evaporating under reduced pressure to remove ethyl acetate to obtain a crude product of 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile.
  • Recrystallizing the crude product of 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile and filtering to obtain a pure product.

Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines

Metal-free direct synthesis of imidazo[1,2-a]pyridines involves the condensation between 2-aminopyridines and α-halogenocarbonyl compounds.

2-aminopyridines can be condensed with bromoacetophenones via the initial alkylation of the endocyclic nitrogen atom followed by intramolecular condensation. Catalyst-free versions have been achieved using eco-friendly techniques. Kwong et al. performed the reaction at room temperature in DMF in the presence of potassium carbonate as the base. The same protocol was accomplished without base in refluxing DMF or ethanol.

Liu et al. developed a one-pot tandem cyclization/bromination protocol using \$$\alpha\$$-haloketone as both the substrate and bromine source, with tert-butyl hydroperoxide (TBHP). Rodríguez et al. accomplished a fast and efficient protocol under microwave irradiation in methanol and sodium bicarbonate as a base, isolating the target products in up to 99% yields.

Chlorination of Imidazoheterocycles

An environment-friendly method for the chlorination of imidazoheterocycles has been developed using chloramine-T as a chlorinating reagent.

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of 3-Bromo-8-chloroimidazo[1,2-a]pyridine-6-carbonitrile is its potential as an antimicrobial agent. Compounds within the imidazo[1,2-a]pyridine class have shown significant efficacy against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). For instance, studies indicate that derivatives of imidazo[1,2-a]pyridine can inhibit the growth of Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) ranging from 0.030.03 to 5.0μM5.0\,\mu M against various strains .

Anticancer Properties

The compound has also been investigated for its anticancer properties. Research suggests that imidazo[1,2-a]pyridine derivatives can interact with enzymes involved in metabolic pathways related to cancer, enhancing their binding affinity due to increased lipophilicity from halogen substitutions . In vitro studies have demonstrated that certain derivatives exhibit low cytotoxicity while maintaining potent activity against cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer) .

Structure-Activity Relationship (SAR) Studies

SAR studies have been crucial in optimizing the biological activity of this compound and its analogues. By modifying the functional groups attached to the imidazo structure, researchers can enhance potency and selectivity against specific biological targets. For example, the introduction of various substituents at different positions has yielded compounds with improved efficacy against both TB and cancer cells .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various functional groups. Recent methodologies focus on improving yields through innovative catalytic systems . The compound's structure allows for further derivatization, which can lead to new analogues with enhanced biological properties.

Material Science Applications

Beyond medicinal chemistry, this compound is also explored in material science for developing novel materials with specific electronic or optical properties due to its unique heterocyclic structure. The ability to modify its chemical properties makes it a candidate for applications in organic electronics and photonic devices.

Comparative Analysis of Related Compounds

To better understand the potential applications of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesNotable Applications
6-Bromo-5-chloroimidazo[1,2-a]pyridineBromine at position 6, chlorine at 5Antimicrobial activity
8-Bromo-6-chloroimidazo[1,2-a]pyridineBromine at position 8, chlorine at 6Anticancer properties
3-Bromo-6-chloroimidazo[1,2-b]pyridazineBromine at position 3, chlorine at 6Different biological activity

The unique substitution pattern of this compound contributes to its distinct chemical reactivity and biological properties compared to its analogues.

Mechanism of Action

The mechanism of action of 3-Bromo-8-chloroimidazo[1,2-a]pyridine-6-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or modulator of specific biological pathways . The exact mechanism depends on the specific application and target molecule .

Comparison with Similar Compounds

Key Observations :

  • Halogenation Effects: Bromine and chlorine substituents (as in the target compound) enhance electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki, Stille) compared to non-halogenated analogues .
  • Nitrile Group : The nitrile at position 6 improves thermal stability and serves as a handle for further functionalization (e.g., hydrolysis to carboxylic acids) .
  • Melting Points : Derivatives with aromatic substituents (e.g., 3p) exhibit higher melting points (245–247°C) due to increased crystallinity .

Pharmacological and Functional Relevance

  • Antitrypanosomal Activity: Bromo-chloroimidazopyridines (e.g., compound 4 in ) show potent activity against Trypanosoma brucei, attributed to nitro and sulfonylmethyl groups enhancing membrane permeability .
  • Kinase Inhibition: 8-Amino-6-bromo derivatives () inhibit cyclin-dependent kinase-2 (CDK2), highlighting the role of bromine in target binding .
  • Solubility Challenges : Nitroimidazopyridines often suffer from poor aqueous solubility, addressed via pyridinyl or trifluoropropylsulfonyl modifications () .

Biological Activity

Overview

3-Bromo-8-chloroimidazo[1,2-a]pyridine-6-carbonitrile is a heterocyclic compound with the molecular formula C8H3BrClN3C_8H_3BrClN_3 and a molecular weight of 256.49 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and receptors. Its unique structural features contribute to its diverse pharmacological properties.

The synthesis of this compound typically involves cyclization reactions of appropriate precursors, such as 2-aminopyridine with bromoacetyl chloride and cyanogen bromide under controlled conditions. This compound serves as an intermediate in the synthesis of more complex organic molecules and is utilized in the development of novel materials and agrochemicals .

Antimicrobial Properties

Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives, including this compound, against multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB). A significant finding from high-throughput screening indicated that certain analogs exhibited minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM against the Mtb H37Rv strain .

Structure-Activity Relationship (SAR)

The biological activity of imidazo[1,2-a]pyridine derivatives is often linked to their structural characteristics. For instance, modifications at specific positions on the imidazo ring can enhance potency against targeted pathogens. In particular, SAR studies have shown that bulky and lipophilic side chains can significantly improve the activity against Mtb .

CompoundMIC (μM)Activity Type
This compound0.03 - 5.0Antimicrobial against Mtb
Analog A≤0.006Enhanced activity against MDR-TB
Analog B0.003 - 0.05Potent against replicating Mtb

The mechanism by which this compound exerts its biological effects involves interaction with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. The presence of bromine and chlorine substituents enhances the compound's binding affinity and selectivity towards these targets .

Case Studies

  • Anti-TB Activity : A study conducted by Abrahams et al. identified several imidazo[1,2-a]pyridine derivatives as potent inhibitors of Mtb through a high-throughput screening approach. The study revealed that compounds with specific substitutions demonstrated significant efficacy against both replicating and non-replicating bacterial forms .
  • Cytotoxicity Assessment : In vitro cytotoxicity assays were performed on selected analogs of this compound against VERO and HeLa cell lines. The results indicated that while some derivatives exhibited promising antibacterial activity, they also showed varying degrees of cytotoxicity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Bromo-8-chloroimidazo[1,2-a]pyridine-6-carbonitrile?

  • Methodology :

  • Route 1 : Bromination of 6-chloroimidazo[1,2-a]pyridine using bromine in acetic acid under an inert atmosphere. Key steps include dissolving the precursor in acetic acid, controlled bromine addition (1.1 eq), and reflux for 4–6 hours. Yield optimization (65–75%) requires slow reagent addition and temperature control (0–5°C) .
  • Route 2 : Cyclization of α-bromo ketones with aminopyridines, followed by esterification and nitrile functionalization. Ethanol or acetonitrile is used as the solvent, with K₂CO₃ as a catalyst (reflux, 12–24 hours) .
    • Purification : Recrystallization (hexane/EtOAc) or silica gel chromatography (DCM:MeOH 95:5) .

Q. How is structural confirmation and purity assessment performed for this compound?

  • Techniques :

  • NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., Br at C3, Cl at C8) and nitrile functionality.
  • Mass Spectrometry : HRMS (ESI) for molecular weight validation (theoretical vs. observed ±2 ppm) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks. For example, adjacent molecules in related brominated imidazopyridines form N–H···N hydrogen-bonded layers .
  • HPLC : Purity >95% confirmed via reverse-phase C18 columns (MeOH:H₂O gradient) .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR shifts) be resolved for halogenated imidazopyridines?

  • Challenges : Tautomerism, solvent effects, or crystallographic disorder may cause discrepancies.
  • Resolution Strategies :

  • Multi-technique validation: Combine NMR with IR (nitrile stretch ~2200 cm⁻¹) and XRD. For example, XRD clarified hydrogen bonding in 6-bromoimidazo[1,2-a]pyridin-8-amine, resolving ambiguous NMR assignments .
  • Computational modeling: DFT calculations (e.g., B3LYP/6-31G*) to predict NMR shifts and compare with experimental data .

Q. What synthetic strategies optimize halogenation efficiency while minimizing by-products?

  • Key Parameters :

  • Ultrasound Assistance : Enhances bromination/iodination rates via cavitation (e.g., tert-butyl hydroperoxide-mediated iodination of imidazopyridines) .
  • Solvent Selection : Polar aprotic solvents (e.g., DCM) reduce side reactions vs. acetic acid .
  • Stoichiometry : Use 1.05–1.1 eq Br₂ to avoid di-bromination.
    • Table : Comparative Bromination Conditions
ParameterOptimal ConditionYield Improvement
Temperature0–5°C+15%
Reaction Time4 hours (reflux)+10%
SolventAcetic acidBaseline
Ultrasound40 kHz, 30 min+20%

Q. How to design derivatives for structure-activity relationship (SAR) studies?

  • Functionalization Strategies :

  • C3 Bromine : Suzuki-Miyaura cross-coupling with aryl/heteroaryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C) .
  • C8 Chlorine : Nucleophilic aromatic substitution with amines/thiols (DIPEA, DMSO, 100°C) .
  • Nitrile Group : Hydrolysis to carboxylic acid (H₂SO₄, H₂O) for amide coupling .
    • Case Study : Ethyl 3-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate (CAS: 861208-16-4) was derivatized to carboxamides via ester hydrolysis and peptide coupling .

Q. What mechanistic insights guide one-pot syntheses of imidazopyridine carbonitriles?

  • Reaction Pathway :

Michael Addition : 1,1-Bis(methylthio)-2-nitroethene reacts with ethylenediamine.

Imine-Enamine Tautomerization : Facilitated by ethanol reflux.

Cyclization : Forms tetrahydroimidazo[1,2-a]pyridine-6-carbonitrile .

  • Critical Factors :

  • Solvent polarity (ethanol > DMF).
  • Stoichiometric ratio (2:1 aldehyde:diamine).
  • Reflux duration (12–24 hours) .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities of structurally similar compounds?

  • Example : 8-Amino-6-bromoimidazo[1,2-a]pyridine showed CDK2 inhibition in one study but no activity in another.
  • Root Cause : Differences in assay conditions (e.g., ATP concentration, enzyme isoforms).
  • Resolution :

  • Standardize assays (e.g., IC₅₀ measurements at 10 µM ATP).
  • Compare with positive controls (e.g., roscovitine for CDK2) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-8-chloroimidazo[1,2-a]pyridine-6-carbonitrile
Reactant of Route 2
3-Bromo-8-chloroimidazo[1,2-a]pyridine-6-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.